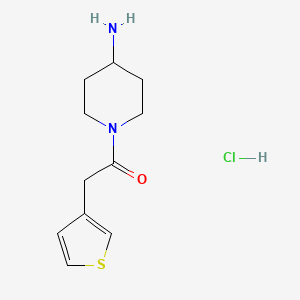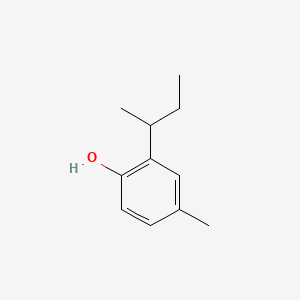
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a thiophene ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the amino group: This step often involves reductive amination or other amination techniques.
Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Coupling Reactions: The thiophene ring can undergo coupling reactions with halides or boronic acids to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride can be compared with other similar compounds such as:
1-(4-Aminopiperidin-1-yl)-2-phenylethanone hydrochloride: This compound features a phenyl ring instead of a thiophene ring, leading to different chemical properties and applications.
1-(4-Aminopiperidin-1-yl)-2-(furan-3-yl)ethanone hydrochloride: The furan ring in this compound provides different reactivity and biological interactions compared to the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H17ClN2OS |
|---|---|
Poids moléculaire |
260.78 g/mol |
Nom IUPAC |
1-(4-aminopiperidin-1-yl)-2-thiophen-3-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-10-1-4-13(5-2-10)11(14)7-9-3-6-15-8-9;/h3,6,8,10H,1-2,4-5,7,12H2;1H |
Clé InChI |
JUWJIEBKYHEFAA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C(=O)CC2=CSC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)


![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)








![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
